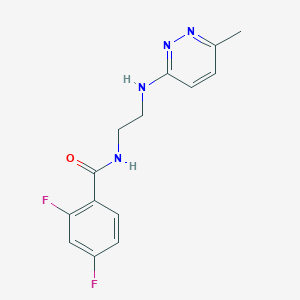

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PF-06282999 and is a selective inhibitor of the protein kinase glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including glucose metabolism, cell proliferation, and differentiation. In

Applications De Recherche Scientifique

Synthesis of Condensed Triazines

Research by Hans Reimlinger et al. (1976) explored the synthesis of condensed triazines, which are significant in the development of new materials and potential pharmaceuticals. Their work involved reactions leading to various guanidine derivatives and condensed oxo-s-triazines, showcasing the versatility of similar benzamide compounds in synthesizing complex heterocyclic structures (Hans Reimlinger et al., 1976).

Development of Anti-Influenza Compounds

A study by A. Hebishy et al. (2020) presented a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiavian influenza virus activity. This research highlights the potential of benzamide derivatives in creating antiviral agents, contributing to the fight against viral outbreaks (A. Hebishy et al., 2020).

Electrospray Mass Spectrometry

D. Harvey's research (2000) on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus included derivatives from 2-aminobenzamide. This study underscores the importance of such derivatives in analytical chemistry, particularly in the structural elucidation and analysis of complex biomolecules (D. Harvey, 2000).

Antimicrobial Activity

Research by M. Carmellino et al. (1994) on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed that several compounds exhibited high activity against fungi and Gram-positive microorganisms. This indicates the potential use of benzamide derivatives in developing new antimicrobial agents (M. Carmellino et al., 1994).

Fluorinated Molecule Synthesis

Xueli Cui et al. (2023) reported on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from benzamides and difluorohomoallylic silyl ethers, highlighting the role of benzamide derivatives in synthesizing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Xueli Cui et al., 2023).

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c1-9-2-5-13(20-19-9)17-6-7-18-14(21)11-4-3-10(15)8-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLYBGTFIQNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)